molecular formula C12H14N2O4 B2396439 1-(4-nitrobenzoyl)piperidin-4-ol CAS No. 76716-48-8

1-(4-nitrobenzoyl)piperidin-4-ol

Cat. No.: B2396439
CAS No.: 76716-48-8
M. Wt: 250.254
InChI Key: GKGCPWOZAGTHMX-UHFFFAOYSA-N
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Description

1-(4-nitrobenzoyl)piperidin-4-ol is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound features a piperidine ring substituted with a hydroxyl group and a nitrophenyl group attached to a methanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzoyl)piperidin-4-ol typically involves the reaction of 4-nitrobenzoyl chloride with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzoyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-nitrobenzoyl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)piperidin-4-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxypiperidin-1-yl)-(4-chlorophenyl)methanone
  • (4-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone
  • (4-Hydroxypiperidin-1-yl)-(4-fluorophenyl)methanone

Uniqueness

1-(4-nitrobenzoyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, can undergo reduction to form amines, which are valuable intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-11-5-7-13(8-6-11)12(16)9-1-3-10(4-2-9)14(17)18/h1-4,11,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGCPWOZAGTHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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